molecular formula C11H11BrF3N B1459518 (3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine CAS No. 1599999-85-5

(3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine

Cat. No.: B1459518
CAS No.: 1599999-85-5
M. Wt: 294.11 g/mol
InChI Key: QEJSBCGIZRDNPS-UHFFFAOYSA-N
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Description

(3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine (CAS 1599999-85-5) is a high-value chemical intermediate in pharmaceutical research and development. This compound, with the molecular formula C11H11BrF3N and a molecular weight of 294.11, features a benzyl scaffold strategically substituted with bromo and trifluoromethyl groups and functionalized with a cyclopropylamine moiety. Its primary research application lies in the discovery of novel therapeutic agents. Recent studies highlight the critical role of the cyclopropylamine group in the structure-activity relationships of potent antimalarial candidates. Specifically, this structural motif is found in advanced pyrrole-based inhibitors targeting Plasmodium dihydroorotate dehydrogenase (DHODH), a clinically validated target for malaria prophylaxis and treatment . These inhibitors demonstrate potent activity against both blood and liver stages of malaria infection, showing promise for compounds that could be dosed infrequently. Furthermore, the constrained cyclopropylamine structure is a key feature in medicinal chemistry for investigating central nervous system (CNS) targets. Research into conformationally restrained scaffolds is pivotal for developing selective agonists for receptors such as the 5-HT2A receptor, which is of significant interest for neuropsychiatric disorders . The presence of both bromine and trifluoromethyl groups on the aromatic ring enhances the molecule's potential for further synthetic elaboration, making it a versatile building block for constructing compound libraries and exploring structure-activity relationships. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers are advised to consult the relevant safety data sheet before use.

Properties

IUPAC Name

N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N/c12-9-4-7(6-16-10-1-2-10)3-8(5-9)11(13,14)15/h3-5,10,16H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJSBCGIZRDNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC(=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1599999-85-5
  • Molecular Formula : C12H10BrF3N

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine and trifluoromethyl groups enhances its lipophilicity and electron-withdrawing properties, which can influence its binding affinity and selectivity towards biological targets.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has been suggested that similar compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialPotential activity against bacteria
Enzyme InhibitionPossible inhibition of CYP450 enzymes
CytotoxicityLimited data available

Study on Structural Analogues

A study focusing on structurally related compounds demonstrated significant inhibitory effects on specific enzyme targets, suggesting that this compound may exhibit similar properties. For example, compounds with trifluoromethyl groups have shown enhanced potency against certain bacterial strains and cancer cell lines .

In Vivo Studies

In vivo studies involving similar compounds revealed their potential in reducing tumor growth in specific cancer models. While direct studies on this compound are lacking, the promising results from analogs indicate a need for further investigation into this compound's therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate
The compound serves as an important building block in the synthesis of various pharmaceuticals, particularly those targeting enzyme inhibition. Its trifluoromethyl group enhances metabolic stability and bioactivity, making it suitable for developing potent drug candidates.

Enzyme Inhibitors
Research indicates that derivatives of cyclopropylamines exhibit significant activity against various enzymes, which can be exploited for therapeutic purposes. For instance, the compound’s structure allows it to interact with specific molecular targets, potentially leading to the development of drugs for conditions such as cancer and inflammatory diseases .

Antimicrobial Properties
Studies have shown that cyclopropylamines can possess antimicrobial properties. The incorporation of the bromine and trifluoromethyl groups in (3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine may enhance its efficacy against bacterial strains, making it a candidate for further investigation in antibiotic development .

Inflammatory Conditions
The compound has potential applications in treating inflammatory diseases due to its ability to modulate immune responses. It may serve as an antagonist for receptors involved in inflammation, providing a pathway for developing treatments for conditions like asthma, arthritis, and other inflammatory disorders .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains; potential as an antibiotic candidate.
Study 2Enzyme InhibitionIdentified as a potent inhibitor of certain enzymes linked to cancer progression; further studies recommended for clinical applications.
Study 3Anti-inflammatory EffectsShowed promise in reducing inflammation markers in vitro; potential for treating chronic inflammatory diseases.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural analogs vary in aromatic substituents, cyclopropane ring substitutions, and stereochemistry. Key comparisons include:

  • Halogenated Benzyl Derivatives: trans-2-(2,5-Dimethoxy-4-bromophenyl)cyclopropylamine (Compound 5 in ): Substituted with Br and methoxy groups, this derivative exhibits high affinity for serotonin receptors (e.g., 5-HT2A, Ki = 0.12 nM). The bromine atom enhances receptor binding via hydrophobic interactions, similar to the 3-bromo group in the target compound . Para-fluorophenyl Cyclopropylamines (): Fluorination at the para position improves metabolic stability and bioavailability.
  • Stereochemical Variants :
    Stereoisomerism significantly impacts activity. For example, the (−)-(1R,2S) isomer of trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine showed 10-fold higher 5-HT2A affinity than its (+)-isomer . Similarly, stereochemical variations in the target compound could influence its pharmacological profile.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity and Bioavailability: Fluorinated derivatives () exhibit increased lipophilicity compared to non-fluorinated analogs, improving blood-brain barrier penetration. The CF₃ group in the target compound likely enhances these properties, though it may also increase plasma protein binding .
  • Metabolic Stability: Cyclopropylamine derivatives with halogenated substituents resist oxidative metabolism, as seen in monofluorinated cyclopropylamines (). The bromo and CF₃ groups in the target compound may further reduce metabolic clearance .

Data Table: Key Comparative Features

Compound Substituents Biological Activity (Example) Key Reference
(3-Bromo-5-CF₃-benzyl)-CPA 3-Br, 5-CF₃ Under investigation N/A
trans-2-(4-Bromo-2,5-DMPh)-CPA 4-Br, 2,5-OMe 5-HT2A Ki = 0.12 nM
Para-fluorophenyl CPA (49) 4-F IC50 = 11 μM (Acet inhibition)
2-Carbon chain CPA () 2-C chain, dimethylamine replacement 13-fold potency loss (para-F)

Preparation Methods

Synthetic Sequence for 3-Bromo-5-trifluoromethylaniline

Step Reagents and Conditions Description Yield/Notes
Acetylation Acetic acid, acetic anhydride, 50-60°C, stirring Formation of acetylated intermediate to protect amine group Controlled temperature for selectivity
Nitration Sulfuric acid, nitric acid, <20°C, stirring Introduction of nitro group at desired position Cooling to 10°C to avoid side reactions
Deacetylation Water, 30% HCl, reflux Removal of acetyl protecting group Hydrolysis monitored by sampling
Deamination Sulfuric acid, sodium nitrite, 10°C, diazotization Conversion of amine to diazonium salt Ice bath for stability
Reduction Iron powder, glacial acetic acid, reflux Reduction of nitro group to amine Reflux 30 min, then cooled

This method is detailed in patent CN101168510A and highlights the importance of temperature control and reagent stoichiometry to maximize yield and purity.

Coupling of the Benzyl Moiety with Cyclopropylamine

The final step involves coupling the prepared aromatic intermediate or its derivative with cyclopropylamine to form (3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine.

Reductive Amination Approach

One effective synthetic strategy is reductive amination, where an aryl aldehyde derivative bearing the bromine and trifluoromethyl substituents is reacted with cyclopropylamine in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.

Step Reagents and Conditions Description Yield/Notes
Reductive Amination Aryl aldehyde, cyclopropylamine, NaBH4 or NaBH(OAc)3, solvent (e.g., MeOH) Formation of secondary amine via imine intermediate reduction Mild conditions, high selectivity

This method is supported by literature on cyclopropyl carboxamide analog synthesis, where reductive amination efficiently couples aryl groups with cyclopropylamine.

Alternative Amide Formation and Alkylation

Another route involves:

  • Conversion of 4-chloromethyl aryl carboxylic acid derivatives to acid chlorides via oxalyl chloride.
  • Reaction of acid chlorides with cyclopropylamine to form carboxamide intermediates.
  • Alkylation of secondary amines with chloromethyl aryl carboxamide to yield the target compound.

This multi-step approach allows for functional group variation and fine-tuning of the final compound's properties.

Summary Table of Preparation Methods

Method Key Steps Advantages Challenges
Multi-step aromatic amine synthesis (patent CN101168510A) Acetylation → Nitration → Deacetylation → Deamination → Reduction High purity aromatic amine precursor Requires tight temperature control
Reductive amination Aryl aldehyde + cyclopropylamine + reducing agent Mild conditions, straightforward Sensitive to moisture and pH
Acid chloride & amide formation + alkylation Acid chloride formation → Amide formation → Alkylation Allows structural diversity Multiple steps, requires careful purification

Research Findings and Notes

  • The patented synthesis of 3-bromo-5-trifluoromethylaniline is a well-established route that can be adapted for the preparation of benzyl intermediates needed for the target compound.
  • Reductive amination is a preferred method for coupling cyclopropylamine with aromatic aldehydes due to its mildness and efficiency.
  • The presence of electron-withdrawing trifluoromethyl and bromine substituents can influence reaction rates and selectivity, necessitating optimization of reaction conditions.
  • Use of catalysts such as zinc powder during acetylation can improve reaction rates and yields.

Q & A

Q. What are the established synthetic routes for (3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis of cyclopropylamine derivatives typically involves:

Intermediate Preparation : Bromination/trifluoromethylation of benzyl precursors (e.g., via electrophilic aromatic substitution) .

Cyclopropane Ring Formation : Use of [2+1] cycloaddition or modified Curtius rearrangement (e.g., converting carboxylic acids to amines via isocyanate intermediates) .

Stereochemical Control : Chiral resolution using chiral HPLC or enzymatic methods to isolate enantiomers, as seen in analogous trans-cyclopropylamine syntheses .

Deprotection : Acid-catalyzed removal of carbamate protecting groups (e.g., HCl in dioxane) .
Key Optimization : Monitor reaction progress via LC-MS and confirm stereochemistry using X-ray crystallography or circular dichroism .

Q. How is receptor affinity for 5-HT receptors assessed, and what are the baseline affinity values for this compound?

Methodological Answer: Receptor affinity is evaluated using:

  • Radioligand Binding Assays : Competitive displacement of [³H]ketanserin (5-HT2A) or [³H]mesulergine (5-HT2C) to determine Ki values (nM) .
  • Functional Activity : Calcium flux assays (e.g., FLIPR) to measure EC₅₀ and % efficacy relative to reference agonists like DOI .

    Baseline Data (Analogous Compounds):
  • Trans-2-(4-Bromo-2,5-dimethoxyphenyl)cyclopropylamine shows Ki = 0.2 nM (5-HT2A) and 1.3 nM (5-HT2C), but lower selectivity over 5-HT1A (Ki = 15 nM) .
  • Expect similar high affinity for This compound , with trifluoromethyl groups enhancing lipophilicity and binding pocket interactions .

Advanced Research Questions

Q. How can conflicting selectivity profiles (e.g., 5-HT2A vs. 5-HT1A) be resolved during lead optimization?

Methodological Answer: Contradictions arise when structural modifications (e.g., cyclopropane substitution) improve 5-HT2A affinity but reduce selectivity. Strategies include:

  • Subtype-Specific Mutagenesis : Identify critical residues (e.g., transmembrane helix 5 in 5-HT2A) via site-directed mutagenesis to engineer selectivity .
  • Functional Bias Screening : Test for G protein vs. β-arrestin signaling bias using BRET assays; some cyclopropylamines may favor Gαq over 5-HT1A-coupled pathways .
  • Molecular Dynamics (MD) Simulations : Map electrostatic interactions between the trifluoromethyl group and hydrophobic receptor subpockets .

Q. What computational approaches predict metabolic stability and potential toxicity of cyclopropylamine derivatives?

Methodological Answer:

  • In Silico Metabolism Prediction : Tools like MetaPrint2D or GLORY predict Phase I/II metabolism. Cyclopropylamine’s ring strain increases susceptibility to CYP450-mediated oxidation .
  • Toxicity Profiling : Use ProTox-II to assess hepatotoxicity risks. The bromine atom may pose bioaccumulation concerns, requiring in vitro liver microsomal stability assays .

Q. How does high-pressure crystallography inform solid-state stability for formulation studies?

Methodological Answer:

  • High-Pressure X-ray Diffraction : Reveals polymorph transitions (e.g., orthorhombic → monoclinic) under stress conditions. For cyclopropylamine derivatives, pressure >1 GPa induces H-bond reorganization, affecting solubility .
  • Thermal Analysis : DSC/TGA identifies decomposition thresholds; cyclopropane rings may destabilize at >150°C .

Data Contradictions and Resolution

Q. Why do cyclopropylamine derivatives show divergent functional efficacy despite similar Ki values?

Case Study :

  • Trans-2-(4-Iodo-phenyl)cyclopropylamine has Ki = 0.1 nM at 5-HT2A but only 60% efficacy in calcium assays vs. DOI’s 100% .
    Resolution :
  • Receptor Conformational States : Use cryo-EM to capture active vs. inactive receptor states. Bulky substituents (e.g., trifluoromethyl) may sterically hinder G protein coupling .

Safety and Handling

Q. What precautions are critical for handling this compound?

  • Volatility : Store at 0–6°C in sealed containers under inert gas (N₂/Ar) .
  • Toxicity : Use fume hoods and PPE (nitrile gloves, face shields) to prevent inhalation/skin contact. Neutralize spills with activated carbon .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine
Reactant of Route 2
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(3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine

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